alpha-Zearalenol

概要

説明

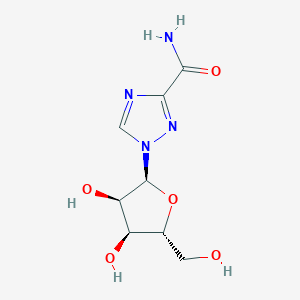

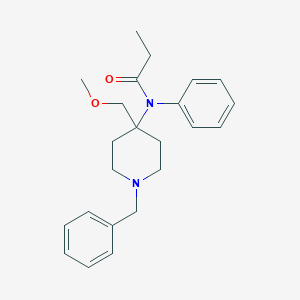

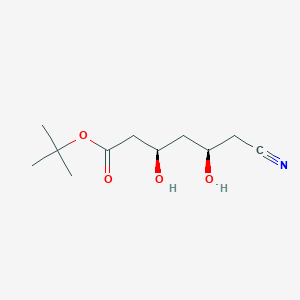

Alpha-Zearalenol is a nonsteroidal estrogen of the resorcylic acid lactone group related to mycoestrogens found in Fusarium spp . It is the α-epimer of β-zearalenol . Along with β-zearalenol, it is a major metabolite of zearalenone formed mainly in the liver but also to a lesser extent in the intestines during first-pass metabolism .

Synthesis Analysis

Zearalenone (ZEN) is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor which then undergoes different cyclizations and modifications . At the molecular level, a 50 kb gene cluster containing 11 genes was previously identified in F. graminearum . But ZEN biosynthesis is limited to four genes within this cluster: two polyketide synthase genes PKS4 and PKS13, a gene similar to isoamyl alcohol oxidase (ZEB1), and a regulatory protein gene (ZEB2) .Molecular Structure Analysis

Zearalenone, previously known as F-2 toxin and currently abbreviated as ZON, ZEN, or ZEA, is chemically described as 6-(10-hydroxy-6-oxo-trans-1-undecenyl)-ß-resorcyclic acid lactone (C18H22O5, MW: 318.36, CAS 17924–92-4) .Chemical Reactions Analysis

ZEN is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor which then undergoes different cyclizations and modifications . The ultimate conversion of the produced zearalenol to ZEN is catalyzed by the isoamyl alcohol oxidase, ZEB1, which transforms the macrolide bound hydroxyl group into a ketone group .Physical And Chemical Properties Analysis

Alpha-Zearalenol has the formula C18H24O5 and a molecular weight of 320.38 . It is a solid substance that is insoluble in water, but soluble in DMSO .科学的研究の応用

Interaction with Cyclodextrins

α-ZOL has been studied for its interaction with β-cyclodextrins (CDs), which are host molecules capable of forming stable complexes with various mycotoxins. This interaction is significant for enhancing fluorescence in analytical methods and potentially for mycotoxin sequestration .

Fluorescence Spectroscopy

Due to its fluorescent properties, α-ZOL is used in fluorescence spectroscopy to study molecular interactions and microenvironmental changes. This application is crucial for understanding the behavior of α-ZOL at a molecular level .

Estrogenic Activity Analysis

α-ZOL is a metabolite of zearalenone and mimics the effect of estrogen. Research into its estrogenic activity is important for assessing its impact on animal and human health, as well as for developing strategies to mitigate its effects .

High-Throughput UPLC-MS/MS Analysis

α-ZOL is detectable in human serum using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS). This method allows for high-throughput and sensitive determination of α-ZOL and its metabolites, which is essential for exposure assessment studies .

Competitive Binding Studies

Studies have explored the competitive displacement of compounds like curcumin on α-ZOL binding. This research is valuable for understanding the interactions of α-ZOL with proteins and other molecules, which can influence its bioavailability and toxicity .

Mycoestrogen Research

As a nonsteroidal estrogen, α-ZOL’s role as a mycoestrogen is of interest. Research in this area focuses on its production by Fusarium spp., its contamination pathways, and its effects as an endocrine disruptor .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(4S,8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQFYIAXQDXNOR-QDKLYSGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022402 | |

| Record name | alpha-Zearalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Zearalenol | |

CAS RN |

36455-72-8, 36455-71-7 | |

| Record name | (-)-α-Zearalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36455-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Zearalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Zearalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Zearalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,7R,11S)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraen-13-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ZEARALENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D4EVJ5KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Zearalenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does α-zearalenol exert its estrogenic effects?

A1: α-Zearalenol acts as an agonist of estrogen receptors (ERs). [, , ] It binds to ERs, particularly ERα, mimicking the actions of natural estrogens like 17β-estradiol. [, ] This binding triggers a cascade of downstream events, including gene transcription and protein synthesis, ultimately influencing various physiological processes. [, ]

Q2: Which tissues or organs are particularly sensitive to α-zearalenol's estrogenic activity?

A2: α-Zearalenol primarily affects tissues with a high density of estrogen receptors, including the reproductive system (uterus, ovaries, testes) and mammary glands. [, , , ] It can lead to reproductive disorders in both male and female animals. [, , , ]

Q3: Does α-zearalenol affect tissues beyond the reproductive system?

A3: Yes, research suggests that α-zearalenol can influence endothelial function, potentially impacting cardiovascular health. [] It has been shown to reverse endothelial dysfunction induced by estrogen deficiency in a rat model. []

Q4: Can α-zearalenol induce the synthesis of specific proteins?

A4: Yes, research indicates that α-zearalenol can induce the synthesis of a specific uterine protein (induced protein) in immature rat uteri, similar to natural estrogens. [] This finding highlights its estrogenic activity at the molecular level.

Q5: What is the molecular formula and weight of α-zearalenol?

A5: The molecular formula of α-zearalenol is C18H22O5, and its molecular weight is 318.36 g/mol. [, , ]

Q6: Is α-zearalenol stable in different matrices?

A6: α-Zearalenol exhibits stability in various matrices, including milk. [] It remains stable in refrigerated milk for at least two weeks and even after boiling. []

Q7: Is α-zearalenol involved in any catalytic reactions?

A7: α-Zearalenol itself is not known to possess catalytic properties. Research primarily focuses on its role as a metabolite and its biological effects as an estrogenic mycotoxin.

Q8: Have computational methods been used to study α-zearalenol?

A8: While the provided research primarily employs experimental approaches, computational methods like QSAR (Quantitative Structure-Activity Relationship) models can be used to predict the activity of α-zearalenol and its analogs based on their structures. [, ]

Q9: How does the structure of α-zearalenol contribute to its estrogenic activity?

A9: The resorcylic acid lactone structure of α-zearalenol, similar to that of zearalenone, is crucial for its estrogenic activity. [, ] The presence of specific functional groups, particularly the hydroxyl group at the C-6' position, influences its binding affinity to ERs. [, ]

Q10: How does α-zearalenol's estrogenic potency compare to other zearalenone metabolites?

A10: α-Zearalenol generally exhibits higher estrogenic potency compared to its parent compound, zearalenone, and other metabolites like β-zearalenol. [, ]

Q11: What are the regulatory implications of α-zearalenol's presence in food and feed?

A12: Due to its estrogenic effects, the presence of α-zearalenol in food and feed raises regulatory concerns. Maximum residue limits (MRLs) for zearalenone, often encompassing its metabolites like α-zearalenol, have been established by regulatory bodies to mitigate potential health risks. []

Q12: How is α-zearalenol absorbed, distributed, metabolized, and excreted (ADME) in animals?

A13: Research indicates that α-zearalenol is rapidly absorbed after oral administration. [, ] It is mainly metabolized in the liver, primarily through conjugation with glucuronic acid, and excreted through urine and feces. [, , ]

Q13: Does the route of administration affect α-zearalenol's pharmacokinetics?

A13: While the research focuses on oral administration, different routes might lead to variations in absorption and distribution patterns.

Q14: Is α-zearalenol found in its free form in biological fluids?

A15: α-Zearalenol exists in both free and conjugated forms in biological fluids. [, ] Conjugation, primarily with glucuronic acid, is a major metabolic pathway for α-zearalenol. [, , ]

Q15: Are there differences in the metabolic conversion of zearalenone to α-zearalenol across species?

A16: Yes, studies reveal species-specific differences in zearalenone-reducing activity, affecting the formation of α-zearalenol. [] These variations highlight the complexity of xenobiotic metabolism across species.

Q16: What are the typical in vivo models used to study α-zearalenol's effects?

A17: Rodent models, particularly rats, are commonly used to investigate α-zearalenol's impact on reproductive health, bone density, and endothelial function. [, , ] Pig models are relevant due to their sensitivity to zearalenone and its metabolites. [, , , ]

Q17: What are the documented toxicological effects of α-zearalenol?

A19: α-Zearalenol's estrogenic activity is its primary toxicological concern. [, , ] It can disrupt reproductive function, potentially leading to infertility, reduced litter size, and other reproductive disorders. [, , ]

Q18: Are there long-term health effects associated with α-zearalenol exposure?

A18: While the immediate effects on reproduction are well-documented, further research is needed to fully elucidate the long-term health consequences of α-zearalenol exposure.

Q19: Are there specific biomarkers to monitor α-zearalenol exposure or its effects?

A22: The induction of vitellogenin, an egg yolk precursor protein, is a sensitive biomarker for estrogenic exposure, including α-zearalenol. [, ] Measuring vitellogenin levels in fish, for instance, can indicate exposure to estrogenic compounds. []

Q20: What analytical techniques are commonly used to detect and quantify α-zearalenol?

A23: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (HPLC-FLD) or mass spectrometry (HPLC-MS/MS) is widely employed for analyzing α-zearalenol in various matrices, including food, feed, and biological fluids. [, , , , , , , ]

Q21: Why are internal standards often used in the analysis of α-zearalenol?

A24: Internal standards, like deuterated analogs of α-zearalenol, are crucial for accurate quantification. [, ] They compensate for matrix effects and variations during sample preparation, enhancing the reliability of analytical results.

Q22: What is the environmental fate of α-zearalenol?

A22: The provided research primarily focuses on the analytical and toxicological aspects of α-zearalenol. Further investigation is needed to understand its environmental persistence, degradation pathways, and potential ecological effects.

Q23: What is the solubility of α-zearalenol in different solvents?

A27: α-Zearalenol exhibits solubility in organic solvents like methanol, acetonitrile, and chloroform, which are commonly used during extraction procedures. [, , , , ]

Q24: What are the key parameters considered during the validation of analytical methods for α-zearalenol?

A28: Analytical method validation ensures accuracy, precision, specificity, linearity, recovery, and limits of detection and quantification for reliable and reproducible results. [, , , ]

Q25: How is the quality of α-zearalenol standards ensured for analytical purposes?

A25: Certified reference materials (CRMs) of α-zearalenol, with traceable and verified purity and potency, are essential for quality control in analytical laboratories.

Q26: Is there information on α-zearalenol's interactions with drug transporters, drug-metabolizing enzymes, or its biocompatibility and biodegradability?

A26: The provided research does not specifically address these aspects. Further investigation is needed to understand these properties of α-zearalenol fully.

Q27: What alternatives or substitutes exist for applications where α-zearalenol might be used? How are waste products containing α-zearalenol managed? What research infrastructure and resources are essential for studying α-zearalenol?

A27: These aspects are not the primary focus of the provided research. As α-zearalenol is primarily a contaminant with potential health risks, research aims to mitigate its presence rather than find alternatives or explore its applications.

Q28: What are the key historical milestones in α-zearalenol research? What are the cross-disciplinary implications of α-zearalenol research?

A33: The research highlights the continuous development of analytical techniques for sensitive and specific detection of α-zearalenol in complex matrices. [, , , , , , , ] Understanding its impacts requires collaborative efforts from analytical chemists, toxicologists, biologists, and food safety experts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)

![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)

![Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B28890.png)